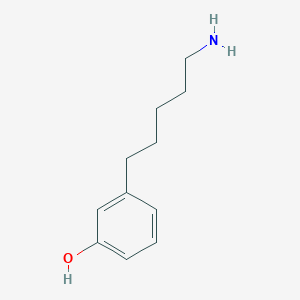

3-(5-Aminopentyl)phenol

説明

3-(5-Aminopentyl)phenol is a phenolic compound characterized by a phenol ring substituted with a 5-aminopentyl chain at the meta position. This dual functionality enables applications in polymer synthesis (e.g., enzyme immobilization scaffolds, as seen in poly([5-aminopentyl]-α,β-aspartamide) derivatives ) and coordination chemistry, where the amine group participates in metal-binding interactions . The compound’s synthesis often involves multi-step routes, such as the hydrolysis of imidazolium bromide precursors followed by neutralization and extraction .

特性

分子式 |

C11H17NO |

|---|---|

分子量 |

179.26 g/mol |

IUPAC名 |

3-(5-aminopentyl)phenol |

InChI |

InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h4,6-7,9,13H,1-3,5,8,12H2 |

InChIキー |

IHRBWJGBUGIVSA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)O)CCCCCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentyl group. One common method is the reaction of 3-bromophenol with 5-aminopentylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

Preparation of 3-bromophenol: This can be achieved through bromination of phenol.

Reaction with 5-aminopentylamine: Conducted in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

4. 科学研究における用途

3-(5-アミノペンチル)フェノールは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 生化学経路における潜在的な役割と、酵素活性を研究するためのプローブとして調査されています。

医学: 抗菌作用や抗がん作用を含む潜在的な治療効果について研究されています。

科学的研究の応用

3-(5-Aminopentyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and other advanced materials .

作用機序

3-(5-アミノペンチル)フェノールの作用機序は、様々な分子標的との相互作用に関与します。

フェノール基: フリーラジカルを捕捉し、金属イオンをキレート化することにより、抗酸化剤として作用します。

アミノ基: 生物分子と水素結合や静電相互作用に関与します。

関与する経路: この化合物は、核因子-κB(NF-κB)や核赤血球系2因子(Nrf2)を含む細胞シグナル伝達経路を調節でき、酸化ストレスと炎症の調節に不可欠です

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of 3-(5-Aminopentyl)phenol and Analogs

Key Observations :

- Chain Length vs. Ring Substitution: Unlike 3-Amino-5-methylphenol and 3-Aminophenol, which feature ring-bound substituents, this compound has a flexible aliphatic chain, enhancing its utility in polymer cross-linking .

- Fluorinated Derivatives: 3-(5-Fluoro-2-hydroxyphenyl)phenol introduces fluorine, which alters electronic properties and bioavailability compared to the non-halogenated parent compound .

- Chelation Potential: Deferoxamine mesilate, while containing a 5-aminopentyl backbone, integrates hydroxamic acid groups for iron(III) chelation, a feature absent in simpler aminophenols .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The extended aliphatic chain in this compound increases hydrophobicity compared to 3-Aminophenol but improves compatibility with organic solvents in polymer synthesis .

- Fluorinated analogs (e.g., 3-(5-Fluoro-2-hydroxyphenyl)phenol) exhibit lower pKa values due to electron-withdrawing effects, enhancing acidity .

生物活性

3-(5-Aminopentyl)phenol, a phenolic compound, has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for pharmacological studies. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19N1O

- Molecular Weight : 205.30 g/mol

- IUPAC Name : this compound

The compound consists of a phenolic ring substituted with a pentyl chain that includes an amino group. This structural feature is significant for its biological activity, particularly in modulating receptor interactions.

Antioxidant Activity

Research indicates that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. A study assessing various phenolic compounds found that those with longer alkyl chains, like this compound, showed enhanced radical scavenging activity. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH | 0.15 |

| FRAP | 0.10 |

These results suggest that this compound may effectively protect cells from oxidative stress.

Anti-inflammatory Activity

Phenolic compounds are known to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2). In vitro studies have demonstrated that this compound can reduce the expression of inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in developing antimicrobial agents.

The biological activities of this compound are primarily attributed to its interaction with cellular receptors and enzymes. The compound may act as a modulator of signaling pathways involved in inflammation and oxidative stress response.

Study on Antioxidant Effects

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant effects of various phenolic compounds, including this compound. The study utilized cell culture models to demonstrate that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), supporting its role as a potential therapeutic agent against oxidative damage.

Research on Anti-inflammatory Properties

In another investigation, researchers explored the anti-inflammatory properties of phenolic compounds in animal models of arthritis. Administration of this compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。